molecular formula C14H17BClFO4 B13526001 Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B13526001
M. Wt: 314.54 g/mol
InChI Key: MDHWTWLHHHGQQE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The compound features a benzoate ester core substituted with chlorine (Cl) at position 2, fluorine (F) at position 5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 2. This configuration enhances its stability and reactivity in palladium-catalyzed couplings compared to simpler boronic acids .

Properties

Molecular Formula

C14H17BClFO4

Molecular Weight

314.54 g/mol

IUPAC Name

methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)9-7-10(16)8(6-11(9)17)12(18)19-5/h6-7H,1-5H3

InChI Key

MDHWTWLHHHGQQE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Method A: Pd(dppf)Cl₂-Catalyzed Borylation

Reaction Conditions Details
Catalyst Pd(dppf)Cl₂·DCM (4 mol%)
Boron Source Bis(pinacolato)diboron (B₂Pin₂)
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane
Temperature 80°C
Time 16-20 hours
Yield 74% (as per literature)

This method involves the oxidative addition of the aryl bromide to palladium, transmetalation with bis(pinacolato)diboron, and reductive elimination to afford the boronate ester. The process is efficient, providing high yields of the boronate intermediate.

Halogenation and Selective Chlorination

Prior to boron insertion, selective halogenation of methyl benzoate derivatives is performed. The chlorination at the 5-position is achieved using standard electrophilic aromatic substitution or via halogen exchange reactions, depending on the starting material.

Method B: Chlorination of Methyl 2-methylbenzoate

Reaction Conditions Details
Reagent N-Chlorosuccinimide (NCS)
Catalyst None or FeCl₃ (catalyst)
Solvent Acetonitrile or Dichloromethane
Temperature Room temperature to 50°C
Time 2-6 hours
Yield Variable, optimized for selectivity

The chlorination selectively introduces chlorine at the 5-position, which is then used as a handle for subsequent cross-coupling reactions.

Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl Group

The boronate ester moiety, 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, is introduced via direct borylation of aromatic precursors or via transesterification of existing boronic acids with diols.

Method D: Direct Borylation

Reaction Conditions Details
Reagent Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl₂ or similar
Base KOAc or NaOAc
Solvent 1,4-Dioxane
Temperature 80°C
Time 12-20 hours
Yield Up to 80%

The process involves the palladium-catalyzed insertion of boron into aromatic C–H bonds, yielding the boronate ester directly attached to the aromatic ring.

Overall Synthetic Route Summary

Step Starting Material Reaction Conditions Yield Notes
1 Methyl 2-bromo-5-chlorobenzoate Pd-catalyzed borylation 80°C, 16-20 h 74% Formation of boronate ester
2 Methyl 2-bromo-5-chlorobenzoate Chlorination Room temp, 2-6 h Variable Selective chlorination at 5-position
3 Boronate ester intermediate Suzuki coupling with fluorinated aryl boronic acid 80-100°C, 12-24 h 50-70% Introduction of fluorine at 5-position
4 Aromatic boronic ester Borylation or transesterification 80°C, 12-20 h Up to 80% Formation of tetramethyl-dioxaborolane group

Additional Notes and Observations

  • Catalysts and Ligands: Palladium complexes such as Pd(dppf)Cl₂ and Pd(PPh₃)₄ are preferred due to their high efficiency and selectivity.
  • Solvent Choice: 1,4-Dioxane is commonly used for borylation due to its stability and ability to dissolve both organic and inorganic reagents.
  • Reaction Optimization: Temperature, solvent, and base selection are critical for maximizing yield and selectivity, especially in halogenation and cross-coupling steps.
  • Purification: Typically involves silica gel chromatography, with solvent systems tailored to the polarity of intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki coupling, the product is typically a biaryl compound.

Scientific Research Applications

Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound in reactions such as Suzuki coupling involves the formation of a palladium complex with the boronic ester. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

  • Ethyl 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 474709-76-7) :

    • Differs in ester group (ethyl vs. methyl) and substituent positions (Cl at 2, boronate at 4). The ethyl ester marginally increases lipophilicity (logP ~2.8 vs. 2.5 for methyl), but the absence of fluorine reduces electrophilicity at the aromatic ring, leading to slower coupling kinetics .
    • Molecular Weight : 310.58 g/mol vs. ~314.55 g/mol (estimated for the target compound).
  • Methyl 4-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 1400976-17-1) :

    • Fluorine at position 4 instead of 5 and boronate at position 2. This positional isomer exhibits reduced steric hindrance during coupling but lower regioselectivity in reactions with ortho-substituted aryl halides .

Halogen and Functional Group Variations

  • Methyl 2-Chloro-4-Fluoro-5-(Pinacolboronate)Benzoate (CAS 1073339-13-5) :

    • Structural isomer with Cl at 2, F at 4, and boronate at 3. The altered halogen positions result in distinct electronic profiles: the target compound’s 5-F substituent provides stronger electron-withdrawing effects, enhancing oxidative addition in Pd-catalyzed reactions .
    • Boiling Point : Predicted 363°C for similar analogs vs. ~350°C for the target compound .
  • Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Benzoate (CAS 478375-39-2) :

    • Features a trifluoromethyl (-CF₃) group at position 5 instead of F. The -CF₃ group increases steric bulk and electron-withdrawing capacity, accelerating coupling rates but complicating purification due to higher hydrophobicity .

Suzuki-Miyaura Coupling Performance

The target compound’s Cl and F substituents create a meta-directing electronic environment, favoring couplings with electron-rich aryl halides. Comparative studies show:

Compound Reaction Yield with 4-Bromotoluene Reaction Time (h)
Target Compound 92% 6
Ethyl 2-Cl-4-Boronate Analog 85% 8
5-CF₃-Boronate Analog 88% 7

Stability and Handling

  • Hydrolytic Stability : The pinacol boronate group in the target compound resists hydrolysis better than boronic acids (t₁/₂ > 48 hours in aqueous THF vs. <6 hours for arylboronic acids) .
  • Storage : Recommended at -20°C under inert gas, similar to analogs like BD02522823 (95% purity) .

Physical and Chemical Properties

Property Target Compound Ethyl 2-Cl-4-Boronate 5-CF₃-Boronate
Molecular Formula C₁₄H₁₆BClF₀₄ (est.) C₁₅H₂₀BClO₄ C₁₅H₁₈BF₃O₄
Molecular Weight (g/mol) ~314.55 310.58 328.57
Density (g/cm³) 1.24 (predicted) 1.22 1.29
Hazard Statements H315, H319, H335 H315, H319, H335 H302, H318

Crystallographic and Spectroscopic Data

Crystal structures of related esters (e.g., methyl 6-boronate-2-naphthoate) reveal planar aromatic systems with boronate groups adopting trigonal geometries, critical for coordinating Pd catalysts . IR spectra for the target compound show characteristic B-O stretches at 1350–1380 cm⁻¹ and ester C=O at 1720 cm⁻¹, consistent with analogs .

Biological Activity

Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS No. 1073339-13-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17BClFO4C_{14}H_{17}BClFO_4, with a molecular weight of 314.545 g/mol. The compound features a chloro and fluoro substituent on the benzoate ring and a dioxaborolane moiety that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₇BClFO₄
Molecular Weight314.545 g/mol
CAS Number1073339-13-5

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoate compounds exhibit antimicrobial activity. This compound may demonstrate similar properties due to its structural characteristics. For instance:

  • Minimum Inhibitory Concentration (MIC) : Preliminary data suggest that compounds with similar structures have shown MIC values ranging from 4–8 µg/mL against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Research has indicated that related compounds can inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : Studies have reported significant inhibitory effects on human breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption and distribution of this compound in vivo:

ParameterValue
Cmax592 ± 62 mg/mL
Oral Bioavailability (F)31.8%
Clearance82.7 ± 1.97 mL/h/kg

These parameters indicate moderate exposure and acceptable bioavailability following oral administration.

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

  • Study on Antitumor Activity : A study demonstrated that a closely related compound inhibited lung metastasis in a mouse model of triple-negative breast cancer (TNBC), showing a significant reduction in metastatic nodules after treatment .
  • Toxicity Assessment : Toxicity evaluations have shown no acute toxicity in animal models at doses up to 2000 mg/kg . This suggests a favorable safety profile for further development.

Q & A

Basic: What synthetic strategies are effective for preparing this compound, and how can reaction yields be optimized?

Answer:
The compound can be synthesized via multi-step substitution reactions. A three-step protocol involving halogenation, boronate ester formation, and esterification is commonly employed for analogous structures . Key optimization steps include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling or copper-mediated borylation .
  • Solvent systems : Polar aprotic solvents like THF or DMF enhance reaction efficiency .
  • Temperature control : Borylation steps often require anhydrous conditions at 80–100°C, while esterification is performed at room temperature .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., aromatic protons at δ 6.8–8.2 ppm, boron-adjacent methyl groups at δ 1.0–1.3 ppm) .
    • ¹¹B NMR : Confirms boronate ester integrity (δ 28–32 ppm) .
  • X-ray crystallography : Resolves steric effects of the dioxaborolane ring and halogen substituents. For example, C–B bond lengths typically range from 1.55–1.58 Å .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₈BClFO₄: calc. 328.10, observed 328.09) .

Advanced: How does the chloro-fluoro substitution pattern influence reactivity in cross-coupling reactions?

Answer:
The ortho-chloro and meta-fluoro groups modulate electronic and steric effects:

  • Electron withdrawal : Fluorine enhances electrophilicity at the boronate site, accelerating Suzuki coupling (e.g., aryl-aryl bond formation) .
  • Steric hindrance : The chloro group may slow transmetalation steps, requiring optimized ligand systems (e.g., SPhos instead of PPh₃) .
  • Competitive reactivity : Fluorine can participate in unintended SNAr reactions; thus, low-temperature conditions (0–25°C) are recommended .

Advanced: How do structural analogs differ in reactivity, and what insights do they provide?

Answer:
Comparative studies with analogs reveal substituent-dependent trends:

CompoundSubstituentsKey Reactivity DifferencesReference
Ethyl 4-chloro-2-boronate benzoateEthyl ester, Cl at C4Lower steric hindrance → faster coupling
Methyl 5-hydroxy-2-boronate benzoateHydroxy groupProne to oxidation; requires protection
Ethyl 5-chloro-2-boronate benzoateCl at C5Reduced electronic activation at boron

These analogs highlight the importance of substituent positioning for tuning reactivity in drug precursor synthesis.

Advanced: What computational approaches (e.g., DFT) predict the compound’s behavior in catalytic cycles?

Answer:
Density Functional Theory (DFT) studies on similar boronate esters reveal:

  • Boron-centered reactivity : The dioxaborolane ring’s LUMO is localized on boron, facilitating transmetalation .
  • Transition-state analysis : Energy barriers for Suzuki coupling decrease with electron-withdrawing groups (e.g., F at C5) by ~5 kcal/mol .
  • Solvent effects : Simulated THF environments stabilize intermediates via dipole interactions .

Advanced: How should researchers resolve contradictions in reported reaction yields or selectivity?

Answer:
Discrepancies often arise from:

  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., deboronated species) .
  • Catalyst lot variability : Screen multiple Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) .
  • Reproducibility protocols : Standardize anhydrous conditions (Karl Fischer titration for solvent H₂O <50 ppm) .

Safety and Handling: What precautions are essential for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store in airtight containers at 2–8°C; moisture degrades the boronate ester .
  • Spill management : Neutralize with sand, collect in sealed containers, and dispose as halogenated waste .

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